Ethyl 3-bromo-4-butoxybenzoate chemical properties
Ethyl 3-bromo-4-butoxybenzoate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-bromo-4-butoxybenzoate
Abstract
Ethyl 3-bromo-4-butoxybenzoate is a substituted aromatic ester that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring an activating butoxy group and a deactivating ethyl ester, combined with a reactive bromine handle, makes it a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, detailed methods for structural elucidation, and an exploration of its chemical reactivity and potential applications. The information is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Core Chemical and Physical Properties
Ethyl 3-bromo-4-butoxybenzoate is a halogenated derivative of ethyl benzoate. The butoxy group at the 4-position and the bromine atom at the 3-position are key determinants of its physical properties and chemical reactivity.
Chemical Structure:
Caption: Chemical structure of Ethyl 3-bromo-4-butoxybenzoate.
Below is a summary of its key computed and physical properties, compiled from data on analogous compounds.[1]
| Property | Value | Source |
| CAS Number | 1131594-21-2 (for butyl- analog) | ChemSrc[1] |
| Molecular Formula | C₁₃H₁₇BrO₂ | ChemSrc[1] |
| Molecular Weight | 285.18 g/mol | ChemSrc[1] |
| Appearance | Expected to be a solid or viscous liquid | Sigma-Aldrich |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) | Inferred |
| LogP (Predicted) | 3.97 | ChemSrc[1] |
| Polar Surface Area (PSA) | 26.30 Ų | ChemSrc[1] |
Synthesis and Purification
The most direct synthesis of Ethyl 3-bromo-4-butoxybenzoate involves the electrophilic aromatic substitution of Ethyl 4-butoxybenzoate. The butoxy group (-OC₄H₉) is a strongly activating ortho-, para-director, while the ethyl ester (-COOEt) is a deactivating meta-director. Consequently, bromination occurs preferentially at the position ortho to the butoxy group and meta to the ester group (the C-3 position), leading to the desired product as the major isomer.[2]
Caption: High-level workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
This protocol utilizes N-Bromosuccinimide (NBS) as a milder and more selective brominating agent compared to molecular bromine, which helps to minimize the formation of di-brominated byproducts.[2]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 4-butoxybenzoate (1.0 eq.) in dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical for controlling the reaction rate and selectivity.[2]
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 20-30 minutes. The temperature must be maintained below 5 °C during the addition to prevent side reactions.[2]
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Quenching: Upon completion, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The primary impurities are typically unreacted starting material and potentially a small amount of the ortho-isomer. These can be effectively removed by flash column chromatography.
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Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system. A typical starting gradient is 95:5 (Hexane:Ethyl Acetate).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dry silica onto the column.
-
Elution: Elute the column with the hexane/ethyl acetate gradient. The less polar product will elute before any more polar impurities.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 3-bromo-4-butoxybenzoate as a purified solid or oil.
Structural Elucidation and Characterization
Confirming the identity and purity of the final compound requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.
Caption: Logic diagram for the comprehensive structural characterization process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural determination. The expected signals in ¹H and ¹³C NMR spectra (referenced to CDCl₃) are detailed below.[4]
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | Ar-H (ortho to -COOEt, meta to -Br) |
| ~7.8 | dd | 1H | Ar-H (ortho to -COOEt, ortho to -Br) |
| ~6.9 | d | 1H | Ar-H (ortho to -OBu) |
| ~4.35 | q | 2H | -COOCH₂ CH₃ |
| ~4.05 | t | 2H | -OCH₂ (CH₂)₂CH₃ |
| ~1.8 | m | 2H | -OCH₂CH₂ CH₂CH₃ |
| ~1.5 | m | 2H | -OCH₂CH₂CH₂ CH₃ |
| ~1.4 | t | 3H | -COOCH₂CH₃ |
| ~1.0 | t | 3H | -(CH₂)₃CH₃ |
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O (Ester) |
| ~160 | Ar-C -OBu |
| ~134 | Ar-C -H |
| ~131 | Ar-C -H |
| ~125 | Ar-C -COOEt |
| ~115 | Ar-C -Br |
| ~112 | Ar-C -H |
| ~69 | -OC H₂(CH₂)₂CH₃ |
| ~61 | -COOC H₂CH₃ |
| ~31 | -OCH₂C H₂CH₂CH₃ |
| ~19 | -OCH₂CH₂C H₂CH₃ |
| ~14.5 | -COOCH₂C H₃ |
| ~14 | -(CH₂)₃C H₃ |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing purity and confirming the molecular weight.[5]
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Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). The expected peaks will be at m/z = 284 and m/z = 286, with nearly equal intensity.
-
Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da), the ethyl group (-C₂H₅, 29 Da), and cleavage of the butoxy chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2960-2850 | C-H Stretch | Alkyl (Butoxy, Ethyl) |
| ~1720 | C=O Stretch | Ester |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250, ~1100 | C-O Stretch | Ester, Ether |
| 750-550 | C-Br Stretch | Aryl Halide |
The presence of the strong C=O stretch around 1720 cm⁻¹ and the C-O stretches, combined with the C-H stretches of the alkyl chains, provides strong evidence for the overall structure.[6]
Chemical Reactivity and Potential Applications
Ethyl 3-bromo-4-butoxybenzoate is a valuable synthetic intermediate due to its multiple reactive sites.
-
Suzuki and other Cross-Coupling Reactions: The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position, enabling the construction of complex molecular scaffolds.
-
Ester Manipulation: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions or reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Further Aromatic Substitution: While the ring is somewhat deactivated by the ester and bromide, the strongly activating butoxy group may allow for further electrophilic substitution under specific conditions.
Applications:
-
Pharmaceuticals: The p-alkoxybenzoic acid motif is found in various biologically active molecules. This compound serves as a precursor for building blocks used in the synthesis of active pharmaceutical ingredients (APIs).[7]
-
Liquid Crystals: Para-substituted alkoxybenzoic acids and their derivatives are known to exhibit liquid crystalline properties. This intermediate could be used in the synthesis of novel liquid crystal materials.[3]
-
Organic Electronics: Aryl building blocks are fundamental to the development of organic semiconductors and other materials for electronic applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous brominated aromatic esters suggest the following precautions.[8][9]
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Hazards: Expected to be a skin, eye, and respiratory tract irritant. May be harmful if swallowed.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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PubChem. Ethyl 3-bromo-4-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. Available at: [Link]
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ChemSrc. Ethyl 3-bromo-4-butylbenzoate. Available at: [Link]
- Google Patents. CN1453263A - Synthesis of gamma-ethyl bromo-butyrate.
- Google Patents. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
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PubChem. Ethyl 4-bromo-3-hydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]
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International Journal of Research in Applied Science and Engineering Technology. A Validated Stability Indicating GC-MS Method for the Determination of Ethyl 4-Bromobutyrate. Available at: [Link]
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Organic Syntheses. 3-bromo-4-hydroxytoluene. Available at: [Link]
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SpectraBase. 3-Bromo-4-methyl-benzoic acid. Available at: [Link]
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Sciencemadness.org. Preparation of 3-methoxybenzoic acid. Available at: [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]
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Doc Brown's Chemistry. Infrared spectrum of bromoethane. Available at: [Link]
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SpectraBase. 3-Bromo-4-tert-butoxybut-1-ene - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]
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